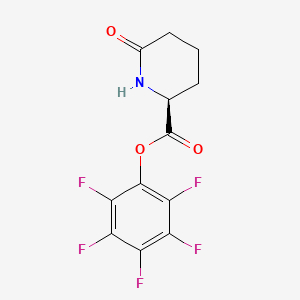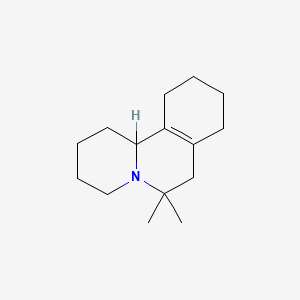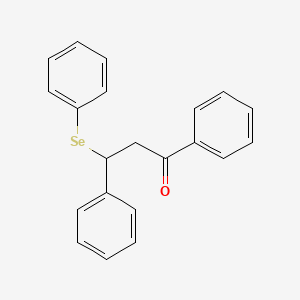
1,3-Diphenyl-3-(phenylselanyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-3-(phenylselanyl)propan-1-one is an organic compound that features a unique combination of phenyl and phenylselanyl groups attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-3-(phenylselanyl)propan-1-one can be synthesized through a multi-step process involving the reaction of benzaldehyde, aniline, and acetophenone in the presence of a catalyst. One method involves the use of ionic liquids and supercritical carbon dioxide (scCO2) to accelerate the Mannich reaction, resulting in high yields of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-3-(phenylselanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-3-(phenylselanyl)propan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-3-(phenylselanyl)propan-1-one involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2). The compound acts as a selective COX-2 inhibitor, binding to the enzyme’s active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-3-(phenylamino)propan-1-one: Another COX-2 inhibitor with similar biological activity.
3,3-Diphenyl-1-propanol: A related compound with different functional groups and applications.
1,3-Diphenyl-1,3-propanedione: Known for its use in organic synthesis and as a heat stabilizer.
Uniqueness
1,3-Diphenyl-3-(phenylselanyl)propan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
76618-48-9 |
|---|---|
Fórmula molecular |
C21H18OSe |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
1,3-diphenyl-3-phenylselanylpropan-1-one |
InChI |
InChI=1S/C21H18OSe/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2 |
Clave InChI |
JQBZBSARNPHFGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


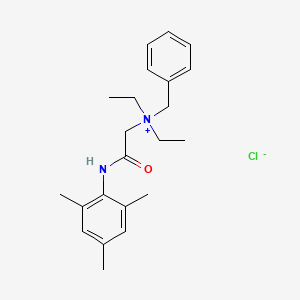

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)

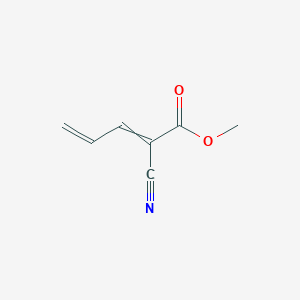
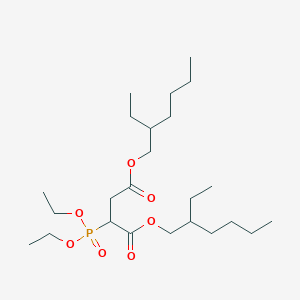
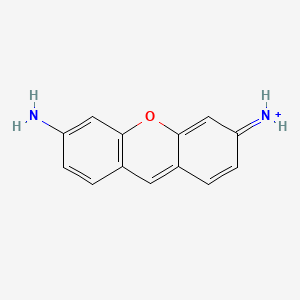
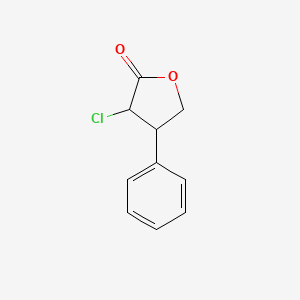

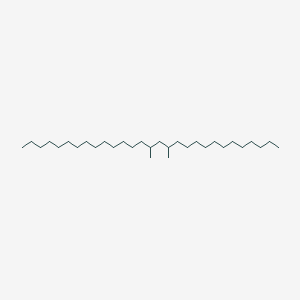
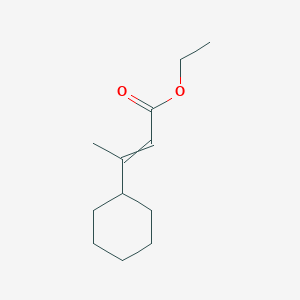
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
